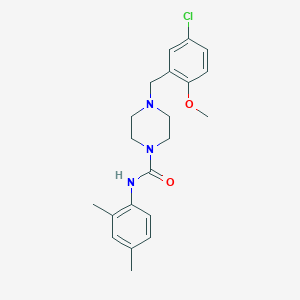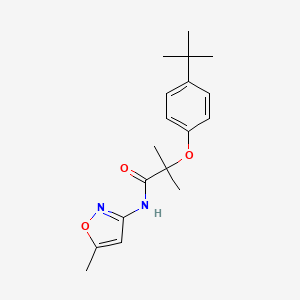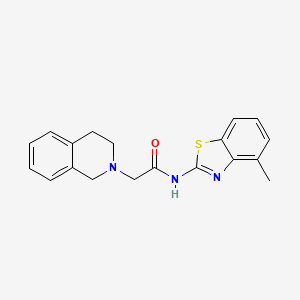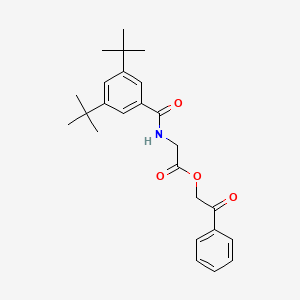![molecular formula C14H17ClFNO B4840668 N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4840668.png)
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride
Übersicht
Beschreibung
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FMA is a psychoactive substance that belongs to the amphetamine class of drugs. It is structurally similar to other amphetamines, such as methamphetamine and MDMA, but its effects on the body are distinct.
Wirkmechanismus
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride works by increasing the release of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which results in an increase in their concentration in the synaptic cleft. This leads to an enhanced activation of the postsynaptic receptors, which produces a stimulatory effect on the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. It increases alertness, concentration, and energy levels. It also produces a feeling of euphoria and enhances mood. This compound has been reported to cause an increase in heart rate, blood pressure, and body temperature. It can also cause sweating, dry mouth, and dilated pupils. These effects are similar to those observed with other amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has several advantages as a research tool. It is highly potent and produces a robust stimulatory effect on the central nervous system. It has a relatively long half-life, which allows for extended periods of observation. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
However, this compound has several limitations as a research tool. It is a controlled substance, which means that it requires special permits and licenses for use. It is also highly addictive and can produce severe side effects if used inappropriately. Therefore, caution must be exercised when using this compound in research studies.
Zukünftige Richtungen
There are several future directions for research on N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride. One area of research is to investigate its potential therapeutic applications in treating ADHD and depression. Another area of research is to explore the molecular mechanisms underlying its effects on the central nervous system. This could lead to the development of new drugs that target these mechanisms. Additionally, more studies are needed to investigate the long-term effects of this compound use on the brain and body.
Wissenschaftliche Forschungsanwendungen
N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride has been used in various research studies to investigate its effects on the central nervous system. It has been shown to have a potent stimulatory effect on the release of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention. This compound has also been studied for its potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO.ClH/c1-10(2)16-9-11-7-8-14(17-11)12-5-3-4-6-13(12)15;/h3-8,10,16H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQJDZKUYYAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(O1)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4840601.png)

![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840613.png)


![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4840648.png)

![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B4840672.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4840677.png)

